2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE
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Overview
Description
2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a pyrimidine ring
Preparation Methods
The synthesis of 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.
Cyclization: The final step involves cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Addition: Addition reactions can occur at the double bonds present in the structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell signaling pathways, leading to effects such as apoptosis (programmed cell death) and inhibition of cell proliferation . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity to these targets.
Comparison with Similar Compounds
Similar compounds to 2-[({5,7-DIMETHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDINE include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazole-Pyrimidine Hybrids: Studied for their neuroprotective and anti-inflammatory properties.
2-Thio-Containing Pyrimidines: Used in various biological applications.
The uniqueness of this compound lies in its specific structural features, such as the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethyl-2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5S/c1-12-8-13(2)28-10-15(25-18(28)24-12)11-29-19-26-16(14-6-4-3-5-7-14)9-17(27-19)20(21,22)23/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAVAKJRSREHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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